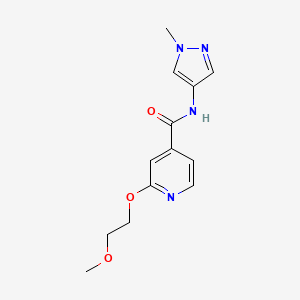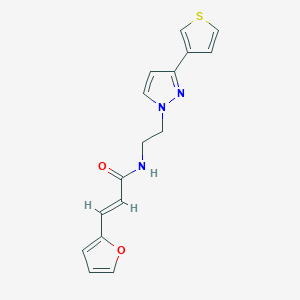![molecular formula C12H14N4O2 B2710802 N'-[(E)-furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1310361-97-7](/img/structure/B2710802.png)
N'-[(E)-furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a pyrazole derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various pyrazole and carbohydrazide derivatives, demonstrating the versatility of these compounds in organic chemistry. For instance, a study by Datta et al. (2014) focused on the synthesis and crystal structure analysis of a related compound, N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, providing insights into its molecular structure through X-ray crystallography Datta, R., Vittalacharya, R., & Gudennavar, B. S. (2014). Synthesis, Characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. European Journal of Chemistry.
Antimicrobial and Anticancer Activities
Some derivatives have been explored for their antimicrobial and anticancer activities. For example, a study by Zaki et al. (2018) investigated the antimicrobial and anticancer activities of pyridines, thioamides, thiazoles, and other derivatives synthesized from chalcones, highlighting the potential of these compounds in developing new therapeutic agents Zaki, Y. H., Al-Gendey, M. S., & Abdelhamid, A. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal.
Catalytic and Synthetic Applications
Another dimension of research involves exploring the catalytic and synthetic applications of these compounds. For example, Qiao et al. (2014) described a palladium-catalyzed cross-coupling method that utilizes derivatives like the one for the synthesis of aromatic thioethers, demonstrating the utility of these compounds in facilitating chemical transformations Qiao, Z., Wei, J., & Jiang, X. (2014). Direct cross-coupling access to diverse aromatic sulfide: palladium-catalyzed double C-S bond construction using Na2S2O3 as a sulfurating reagent. Organic Letters.
Propiedades
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8(2)10-6-11(15-14-10)12(17)16-13-7-9-4-3-5-18-9/h3-8H,1-2H3,(H,14,15)(H,16,17)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMAKMJMCXXXJL-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(furan-2-ylmethylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide | |
CAS RN |
303108-03-4 |
Source


|
| Record name | N'-(2-FURYLMETHYLENE)-3-ISOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

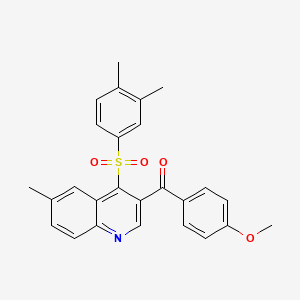
![4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2710722.png)
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2710724.png)
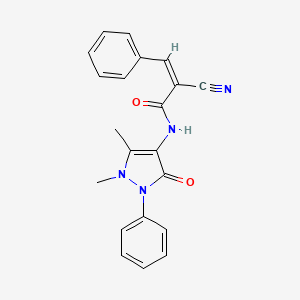
![2-Ethyl-8,9-dimethoxy-5-[(2-phenylethyl)sulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2710726.png)
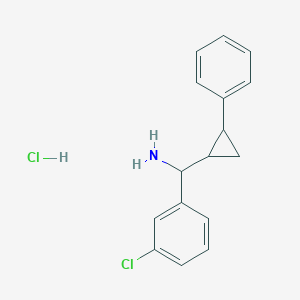
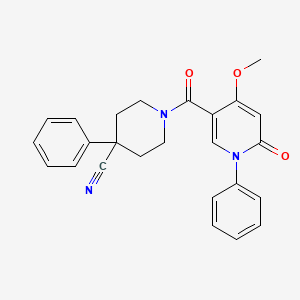
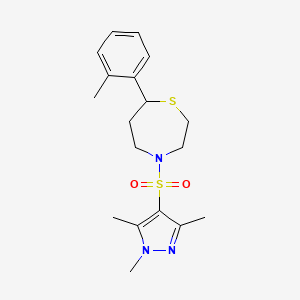
![5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
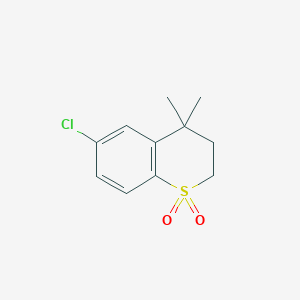
![N-[(1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2710735.png)
